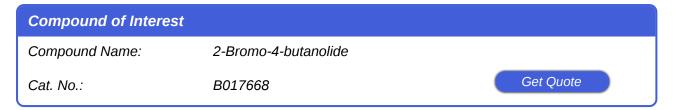


Spectroscopic Data of 2-Bromobutyrolactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromobutyrolactone (also known as α-Bromo-γ-butyrolactone), a vital intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of 2-Bromobutyrolactone (CAS No: 5061-21-2, Molecular Formula: C₄H₅BrO₂) is consistently verified through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Bromobutyrolactone exhibits three distinct proton environments.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.45	Multiplet	2H	H-4 (-O-CH ₂)
~4.35	Triplet	1H	H-2 (-CHBr)
~2.70	Multiplet	2H	H-3 (-CH ₂ -)

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four unique carbon signals.

Chemical Shift (δ) ppm	Assignment
~171.0	C-1 (C=O)
~66.0	C-4 (-O-CH ₂)
~43.0	C-2 (-CHBr)
~35.0	C-3 (-CH ₂ -)

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the molecule. A prominent feature is the strong absorption from the carbonyl group of the lactone ring.[1]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1775	Strong	C=O Stretch (γ-lactone)
~2960	Medium	C-H Stretch (Aliphatic)
~1180	Strong	C-O Stretch (Ester)
~650	Medium	C-Br Stretch

Mass Spectrometry (MS)



Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and bromine-containing fragments appear as a pair of peaks (M+ and M+2) with nearly equal intensity.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Fragment Assignment
164 / 166	~1:1	[M] ⁺ (Molecular Ion)
85	High	[M - Br]+
57	High	[C ₄ H ₅ O] ⁺
29	High	[C ₂ H ₅]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like 2-Bromobutyrolactone.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of 2-Bromobutyrolactone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[2]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's
 magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed"
 by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.
- ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[3] Due to the low natural abundance of ¹³C, more scans (typically 128 or more) and a longer acquisition time are required.[3]



FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is commonly used for liquid samples.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat 2-Bromobutyrolactone directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[4][5]
- Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.[5]
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement to prevent cross-contamination.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of 2-Bromobutyrolactone (e.g., 10-100 μg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6][7] The sample should be free of particulates.[8]
- · GC Method:
 - \circ Injection: Inject 1 μ L of the prepared solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C).
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 type). A temperature program is used to separate components, for instance, starting at 50 °C and ramping to 250 °C.
- MS Method:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.[9]



 Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio and detected. The instrument scans a mass range (e.g., m/z 20-200) to generate the mass spectrum.

Visualization of Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 2-Bromobutyrolactone.

Caption: Workflow for Spectroscopic Characterization.

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